molecular formula C13H17IN2O2 B2456958 Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate CAS No. 2367002-56-8

Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate

Cat. No.: B2456958
CAS No.: 2367002-56-8
M. Wt: 360.195
InChI Key: BWNWXZNPMPMSMQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate: is a synthetic organic compound belonging to the class of naphthyridines This compound is characterized by the presence of a tert-butyl ester group, an iodine atom, and a dihydro-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a suitable naphthyridine precursor followed by esterification with tert-butyl alcohol. The reaction conditions often involve the use of iodine or iodinating agents, organic solvents, and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The iodine atom in tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate can undergo nucleophilic substitution reactions, where the iodine is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the naphthyridine core.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridines, while hydrolysis yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry: Tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In biological research, this compound can be used to study the interactions of naphthyridine derivatives with biological targets. It may also serve as a precursor for the development of pharmaceutical agents with potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate involves its interaction with molecular targets through its functional groups. The iodine atom and the naphthyridine core can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

  • Tert-butyl 7-chloro-3,4-dihydro-1,8-naphthyridine-1-carboxylate
  • Tert-butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Comparison: Compared to similar compounds, tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom can participate in specific chemical reactions that other halogens (e.g., chlorine or bromine) may not, making this compound particularly valuable in certain synthetic and research applications.

Properties

IUPAC Name

tert-butyl 5-iodo-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17IN2O2/c1-13(2,3)18-12(17)16-8-4-5-9-10(14)6-7-15-11(9)16/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNWXZNPMPMSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C(C=CN=C21)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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